

A Comprehensive Technical Guide to 2-Fluoro-6-methoxybenzeneboronic Acid

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Compound of Interest

Compound Name:	2-Fluoro-6-methoxybenzeneboronic acid
Cat. No.:	B1307356

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CAS Number: 78495-63-3

This technical guide provides an in-depth overview of **2-Fluoro-6-methoxybenzeneboronic acid**, a versatile reagent in organic synthesis, particularly for applications in drug discovery and development. The document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries.

Chemical and Physical Properties

2-Fluoro-6-methoxybenzeneboronic acid is a white to off-white crystalline solid.^{[1][2]} It is an organoboron compound that is widely utilized in palladium-catalyzed cross-coupling reactions.^{[3][4]} Key physical and chemical properties are summarized in the table below.

Property	Value	References
CAS Number	78495-63-3	[5][6]
Molecular Formula	C ₇ H ₈ BFO ₃	[6][7]
Molecular Weight	169.95 g/mol	[3][7]
Melting Point	120-129 °C	[3][8]
Appearance	White to almost white powder/crystal	[1][2]
Synonyms	2-Fluoro-6-methoxyphenylboronic acid	[1][3][5]
Solubility	Soluble in methanol	[9]

Synthesis

A common synthetic route to **2-Fluoro-6-methoxybenzeneboronic acid** involves the reaction of 3-Fluoroanisole with triethyl borate.[10][11] A general approach for the synthesis of substituted phenylboronic acids involves the reaction of a corresponding aryl lithium or Grignard reagent with a trialkyl borate followed by acidic hydrolysis. For instance, the synthesis of a similar compound, 4-chloro-2-fluoro-3-substituted-phenylboronic acid, is achieved by reacting a substituted 3-chloro-1-fluoro-2-substituted benzene with an alkyl lithium compound and then quenching with an electrophilic boronic acid derivative, followed by hydrolysis.[12]

Spectroscopic Data

While specific spectra are not provided here, typical characterization data for **2-Fluoro-6-methoxybenzeneboronic acid** includes Proton NMR, IR, and Mass Spectrometry. Commercial suppliers confirm that the proton NMR spectrum conforms to the expected structure.[8] For a related compound, 2-fluorophenylboronic acid, the OH stretching mode in the infrared spectrum is observed around 3635 cm⁻¹ in solution and 3467 cm⁻¹ in the solid state.[13]

Applications in Organic Synthesis

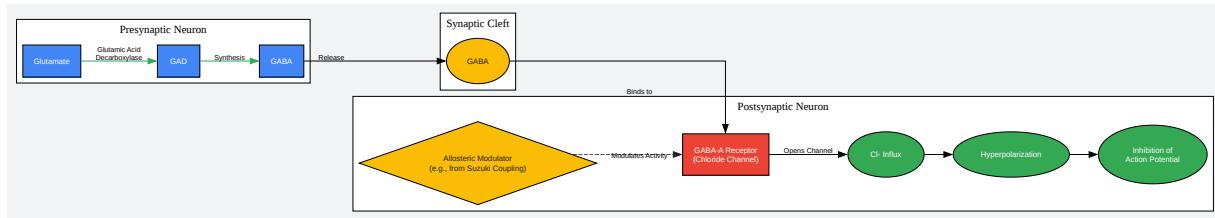
The primary application of **2-Fluoro-6-methoxybenzeneboronic acid** is as a reactant in Suzuki-Miyaura cross-coupling reactions.[\[3\]](#)[\[4\]](#) This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds, particularly in the synthesis of biaryl compounds, which are common motifs in biologically active molecules.[\[14\]](#)

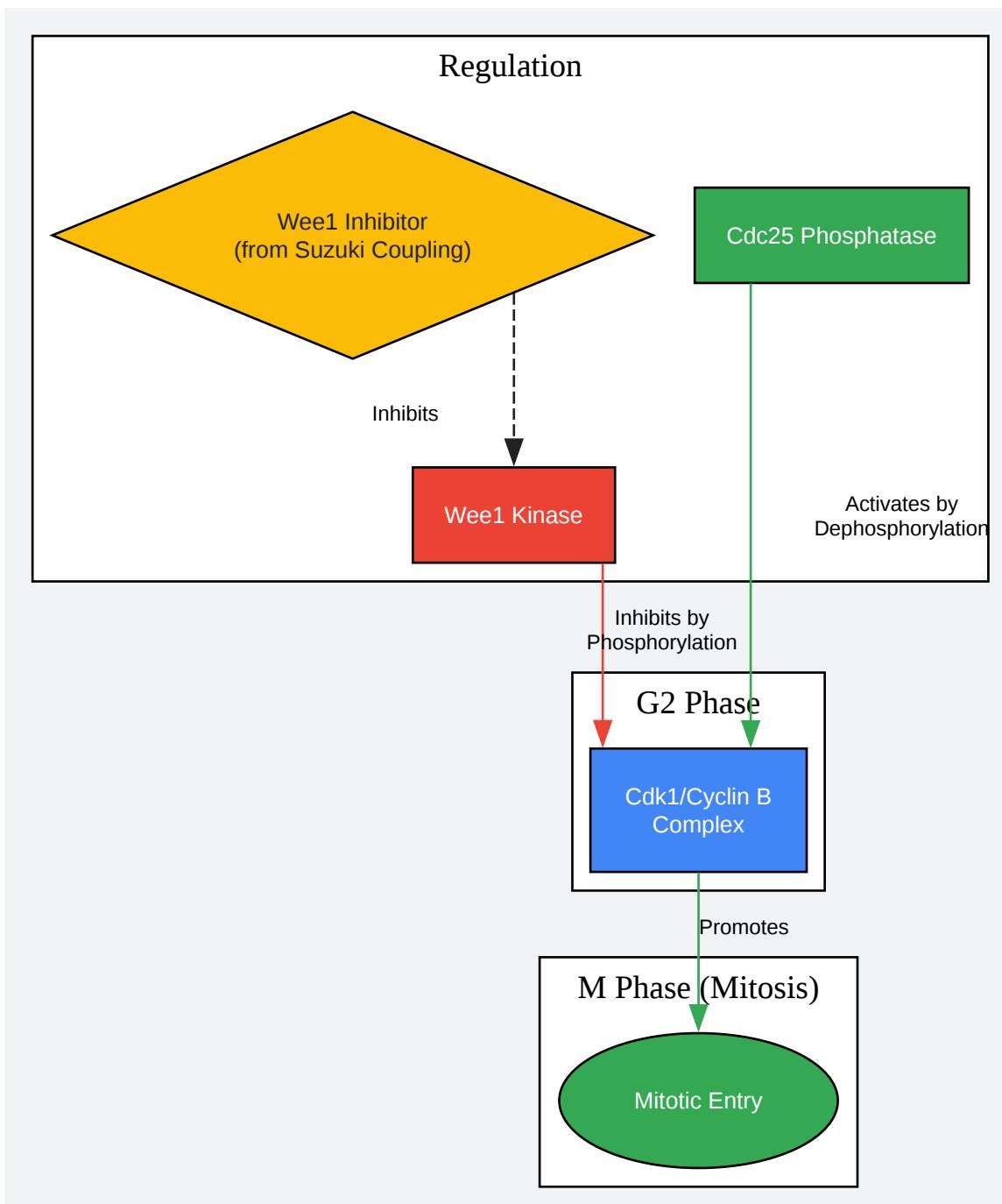
Synthesis of GABA Receptor Modulators

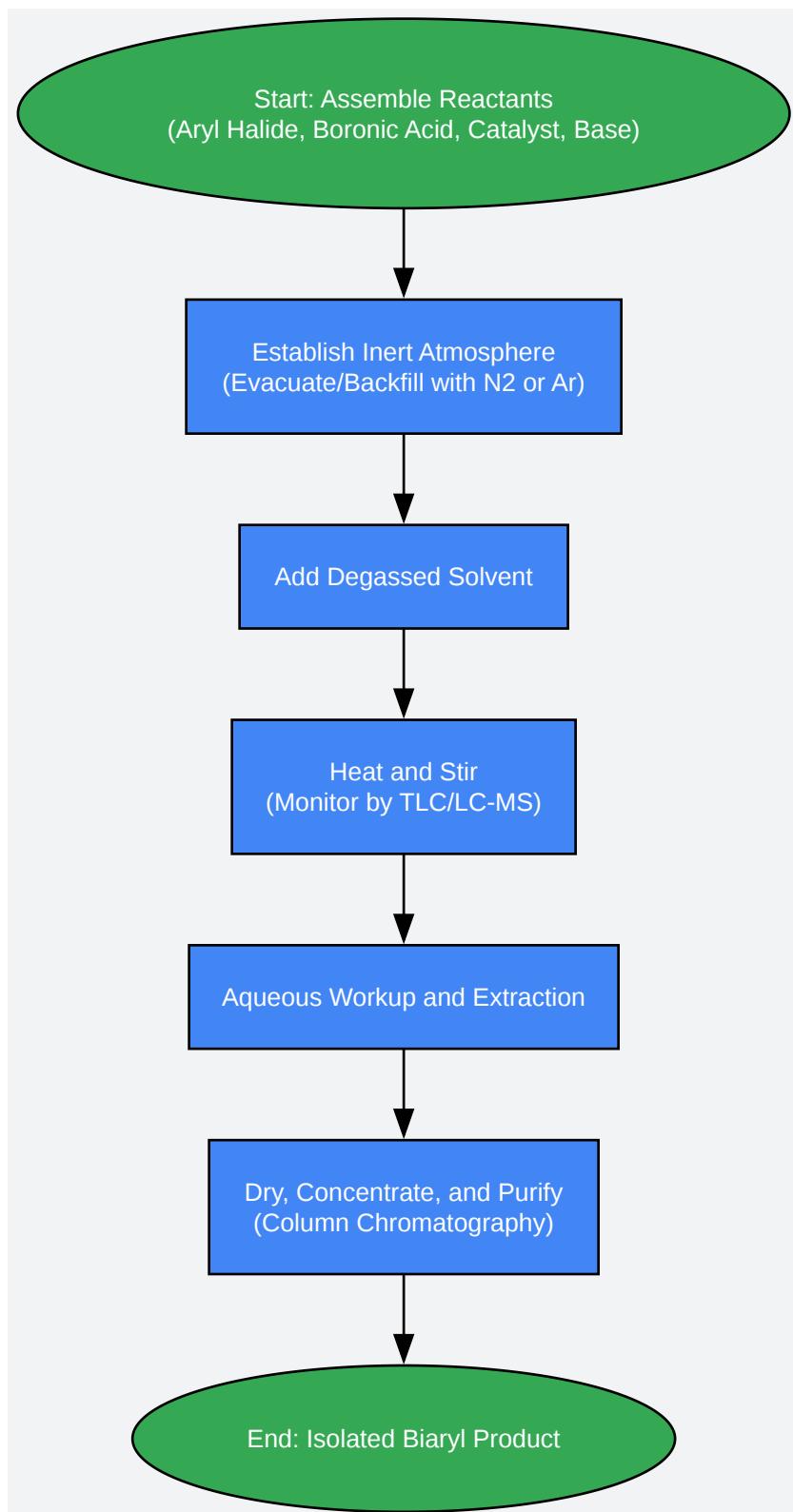
This boronic acid is a key building block for the preparation of functionally selective allosteric modulators of GABA-A receptors.[\[3\]](#)[\[4\]](#) GABA (gamma-aminobutyric acid) is the primary inhibitory neurotransmitter in the central nervous system, and its receptors are important drug targets for conditions like anxiety, epilepsy, and sleep disorders.[\[15\]](#)

GABA-A Receptor Signaling Pathway

The GABA-A receptor is a ligand-gated ion channel that, upon binding of GABA, opens to allow the influx of chloride ions.[\[10\]](#)[\[16\]](#) This influx hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect.[\[10\]](#)[\[16\]](#) Allosteric modulators can bind to sites on the receptor distinct from the GABA binding site to enhance or inhibit the receptor's function.[\[17\]](#)[\[18\]](#)





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